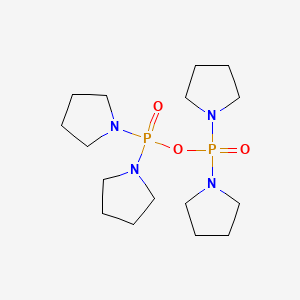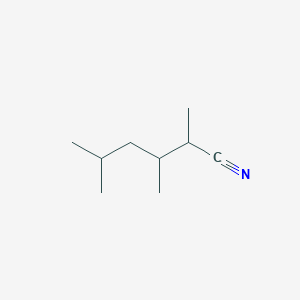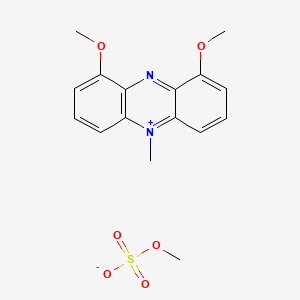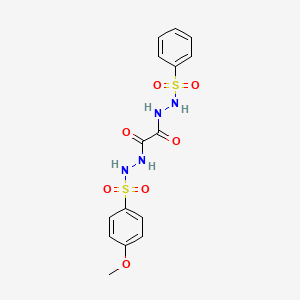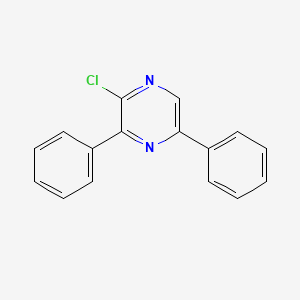
Pyrazine, 2-chloro-3,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 2-chloro-3,5-diphenyl- is a heterocyclic aromatic organic compound It features a pyrazine ring substituted with chlorine at the 2-position and phenyl groups at the 3- and 5-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine, 2-chloro-3,5-diphenyl- typically involves the reaction of 1-hydroxy-3,5-diphenylpyrazin-2-one with phosphoryl chloride. This reaction yields 2-chloro-6-hydroxy-3,5-diphenylpyrazine . The reaction conditions generally require heating the mixture at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for pyrazine, 2-chloro-3,5-diphenyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazine, 2-chloro-3,5-diphenyl- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions
Phosphoryl Chloride: Used in the synthesis of the compound.
Acetic Anhydride and Acetic Acid: Used in the preparation of related pyrazine derivatives.
Major Products Formed
The major products formed from reactions involving pyrazine, 2-chloro-3,5-diphenyl- depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
Pyrazine, 2-chloro-3,5-diphenyl- has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceutical compounds due to its potential biological activities.
Materials Science: The compound’s aromatic structure makes it a candidate for use in organic materials and polymers.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological systems.
Mécanisme D'action
The mechanism of action of pyrazine, 2-chloro-3,5-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The exact pathways and targets can vary depending on the specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dihydroxy-3,5-diphenylpyrazine: A related compound with hydroxyl groups instead of chlorine.
2,5-Dimethylpyrazine: Another pyrazine derivative with different substituents.
Uniqueness
Pyrazine, 2-chloro-3,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of chlorine and phenyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
41270-63-7 |
|---|---|
Formule moléculaire |
C16H11ClN2 |
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
2-chloro-3,5-diphenylpyrazine |
InChI |
InChI=1S/C16H11ClN2/c17-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H |
Clé InChI |
YLBCZNNGPOPTGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


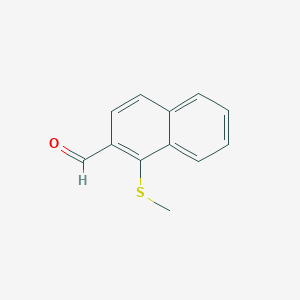
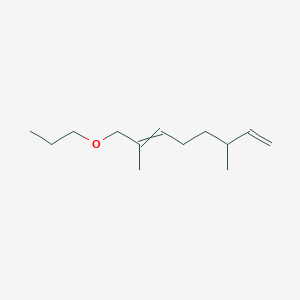
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
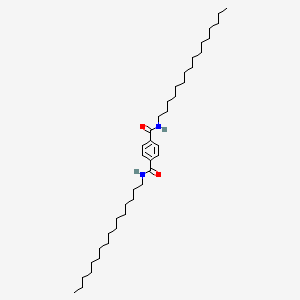



![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)

